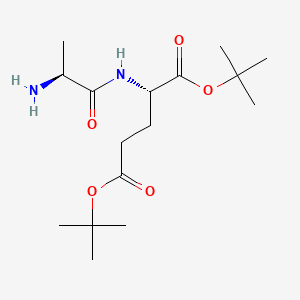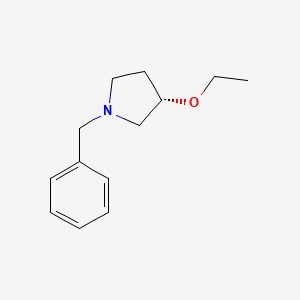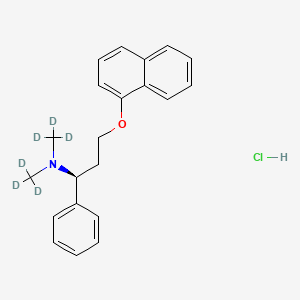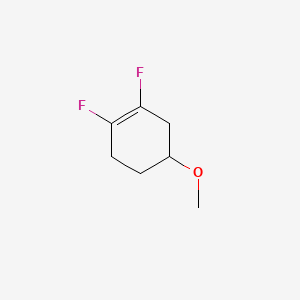
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester
Übersicht
Beschreibung
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester is a versatile chemical compound used in various scientific research fields. It is a derivative of L-glutamic acid and L-alanine, where the carboxyl groups are protected by tert-butyl groups. This compound is known for its stability and unique properties, making it valuable in peptide synthesis and drug delivery systems.
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or peptides.
Mode of Action
This compound is used as a protective group in organic synthesis . It contains protected amino and carboxyl groups, which can serve as intermediates in the synthesis of complex organic molecules, protecting the reactive activity of amino and carboxyl groups .
Biochemical Pathways
As a protective group, it plays a crucial role in peptide synthesis reactions and can be used to synthesize polypeptides and proteins .
Result of Action
As a protective group in peptide synthesis, it likely contributes to the successful formation of desired peptide sequences .
Biochemische Analyse
Biochemical Properties
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester is a protected amino acid pair used in polypeptide synthesis It interacts with various enzymes and proteins during this process
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protected amino acid pair in peptide synthesis It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester typically involves the protection of the carboxyl groups of L-glutamic acid and L-alanine with tert-butyl groups. One common method includes the following steps:
Protection of L-glutamic acid: L-glutamic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form di-tert-butyl L-glutamate.
Coupling with L-alanine: The protected L-glutamic acid is then coupled with L-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of L-glutamic acid are protected using tert-butyl alcohol and an acid catalyst.
Automated coupling: The protected L-glutamic acid is then coupled with L-alanine using automated peptide synthesizers, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl groups can be removed under acidic conditions, yielding L-alanyl-L-glutamate.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming corresponding oxides.
Substitution: The tert-butyl groups can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents like trifluoroacetic acid for deprotection or other nucleophiles for substitution reactions.
Major Products Formed
L-alanyl-L-glutamate: Formed after hydrolysis of the tert-butyl groups.
Oxidized derivatives: Formed after oxidation reactions.
Substituted derivatives: Formed after substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Drug Delivery Systems: Employed in the development of drug delivery systems, where the tert-butyl groups provide protection during transport and release the active compound at the target site.
Biochemical Studies: Utilized in biochemical studies to investigate the properties and functions of peptides and proteins.
Industrial Applications: Used in the production of bioactive molecules and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl L-glutamate: Similar in structure but lacks the L-alanine moiety.
Di-tert-butyl L-alanine: Similar in structure but lacks the L-glutamic acid moiety.
Di-tert-butyl L-aspartate: Another protected amino acid derivative with similar properties.
Uniqueness
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester is unique due to its combination of L-glutamic acid and L-alanine, providing distinct properties that are valuable in peptide synthesis and drug delivery. The presence of both amino acids allows for versatile applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
ditert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHMKWFZVCYOSU-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705747 | |
| Record name | Di-tert-butyl L-alanyl-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45272-19-3 | |
| Record name | Di-tert-butyl L-alanyl-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)

![5-Methylbenz[a]anthracene-d14](/img/new.no-structure.jpg)
![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)

![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B588312.png)


![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B588316.png)
